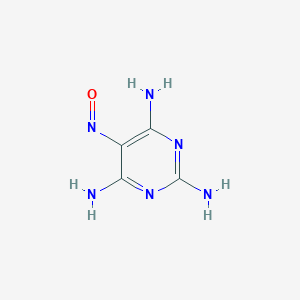

5-Nitroso-2,4,6-triaminopyrimidine

Description

Propriétés

IUPAC Name |

5-nitrosopyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQJSWJHHKLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061400 | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-23-1 | |

| Record name | 5-Nitroso-2,4,6-pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroso-2,4,6-triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1006-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TX-1041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitroso-2,4,6-triaminopyrimidine CAS number and properties

An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 2,4,6-Triamino-5-nitrosopyrimidine, is a heterocyclic organic compound. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1006-23-1 | [1][2][3] |

| Molecular Formula | C₄H₆N₆O | [1][2][3] |

| Molecular Weight | 154.13 g/mol | [1][2][3] |

| Appearance | Purple solid, Light Pink to Pink, or Pale Red | [3][4][5] |

| Melting Point | 300 °C | [3][6] |

| Boiling Point | 277.47°C (estimate) | [3][6] |

| Density | 1.4788 g/cm³ (estimate) | [3][6] |

| Solubility | Slightly soluble in DMF and DMSO upon heating | [3][6] |

| Stability | Stable, but incompatible with strong oxidizing agents. Air sensitive. | [3][6][7] |

| Storage | Store at < -15°C under an inert gas like nitrogen. | [1] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for the most common approaches.

Nitrosation of 2,4,6-Triaminopyrimidine (B127396)

This method involves the direct nitrosation of 2,4,6-triaminopyrimidine.

Experimental Protocol:

-

Dissolve 2,4,6-triaminopyrimidine (300 mg, 2.40 mmol) in water (2.4 mL).[4]

-

Add acetic acid (220 μL) to the solution.[4]

-

Cool the mixture in an ice bath.[4]

-

Prepare a solution of sodium nitrite (B80452) (NaNO₂) (174 mg, 2.52 mmol) in water (1 mL).[4]

-

Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution. A pink precipitate will form.[4]

-

Stir the resulting mixture at room temperature for 15 minutes.[4]

-

Filter the precipitate and wash it sequentially with water, acetone, and ether.[4]

-

Dry the product under vacuum to obtain this compound as a purple solid (yield: 342 mg, 92%).[4]

Synthesis Workflow: Nitrosation of 2,4,6-Triaminopyrimidine

Caption: Synthesis of this compound.

One-Pot Synthesis from Guanidine (B92328) Salt and Malononitrile (B47326)

This improved process allows for the production of this compound without the isolation of intermediate products.[8]

Experimental Protocol:

-

Boil a guanidine salt and malononitrile in a lower aliphatic alcohol in the presence of a base.

-

After cooling, adjust the pH of the reaction mixture with acetic acid.

-

Add water to the mixture.

-

Treat the aqueous, acid-adjusted mixture with nitrous acid (formed in situ from a nitrite salt like sodium nitrite).

-

The precipitated this compound is then recovered by filtration, washed with water, and dried.[8]

Applications in Research and Development

This compound is a significant intermediate in the synthesis of various molecules with pharmaceutical and industrial applications.

-

Pharmaceutical Synthesis: It is a key precursor in the production of aminobenzodiazepines and the diuretic drug 2,4,7-triamino-6-phenyl-pteridine.[4][8] It is also explored for its potential in developing new medications, including anti-cancer agents, due to its nitrogen-rich structure.[9]

-

Industrial Chemistry: It is used to synthesize 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[8]

-

Agrochemicals: This compound serves as a precursor in the synthesis of herbicides and pesticides.[9]

-

Energetic Materials: The N-oxidation of this compound can lead to the synthesis of energetic compounds like 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO).[10]

Biological Activity and Mechanism of Action

The specific signaling pathways and detailed mechanism of action for this compound are not extensively documented in the available literature. However, as an N-nitroso compound, its biological activity may be related to the general mechanisms attributed to this class of molecules.

N-nitroso compounds are known to be carcinogenic in animal studies.[11] Their mechanism of action involves the formation of potent electrophilic alkylating agents either through spontaneous decomposition or metabolic activation.[11] These electrophiles can then react with the DNA in target tissues, leading to the formation of altered bases, which can initiate carcinogenesis.[11] It is suggested that the biological activity of N-nitroso compounds in humans is similar to that observed in experimental animals.[11]

General Mechanism of Action for N-Nitroso Compounds

Caption: Carcinogenic mechanism of N-Nitroso compounds.

Safety and Handling

This compound is for research use only and is not intended for diagnostic or therapeutic use.[2] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is incompatible with strong oxidizing agents and is air-sensitive.[3][5][7] Proper storage in a freezer at -20°C is recommended.[3][6]

References

- 1. This compound | 1006-23-1 | FN09922 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Nitroso-2,4,6-triaminopyrimidine

An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1006-23-1) is a heterocyclic organic compound with the molecular formula C₄H₆N₆O.[1][2][3][4] It is recognized as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][6] Its characteristic nitrogen-rich pyrimidine (B1678525) core, functionalized with amino and nitroso groups, imparts a unique reactivity that is leveraged in the development of various therapeutic agents, including anti-cancer drugs, and as a precursor for agrochemicals like herbicides and pesticides.[6] This document provides a comprehensive overview of its physical and chemical properties, spectral data, detailed experimental protocols for its synthesis, and essential safety and handling guidelines.

Physical and Chemical Properties

This compound is a stable solid under standard conditions but is incompatible with strong oxidizing agents.[1][7] It typically appears as a light pink to purple or raspberry-red crystalline powder.[1][5][8]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below. Note that some values are estimates derived from computational models.

| Property | Value | Reference(s) |

| Molecular Weight | 154.13 g/mol | [1][2][3] |

| Melting Point | > 300 °C | [1][8][9] |

| Boiling Point | 277.47 °C (Rough Estimate) | [1][10] |

| Density | 1.4788 g/cm³ (Rough Estimate) | [1][10] |

| pKa | 4.07 ± 0.10 (Predicted) | [1][10] |

| Refractive Index | 1.7290 (Estimate) | [1][10] |

Solubility

The compound exhibits limited solubility in common organic solvents. It is slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) upon heating.[1][10]

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy Type | Data Availability and Technique | Reference(s) |

| Infrared (IR) | Full FTIR spectra are available. The KBr wafer technique has been used for sample preparation. | [2][11][12] |

| UV-Visible (UV-Vis) | UV-Vis absorption spectra are available for viewing in spectral databases. | [2][12][13] |

| Mass Spectrometry (MS) | GC-MS and MS-MS spectral data have been documented. | [2] |

Experimental Protocols

Synthesis

Several methods for the synthesis of this compound have been reported. The following protocols outline key methodologies.

This method involves the direct nitrosation of a commercially available precursor.[5]

-

Dissolve 2,4,6-triaminopyrimidine (B127396) (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).

-

Add acetic acid (220 μL) to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of sodium nitrite (B80452) (NaNO₂) (174 mg, 2.52 mmol) in water (1 mL) dropwise. A pink precipitate will form.

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Filter the precipitate.

-

Wash the collected solid sequentially with water, acetone, and ether.

-

Dry the final product under vacuum to yield this compound as a purple solid (yields up to 92%).[5]

This improved process allows for the production of the target compound without the isolation of intermediates, making it suitable for larger-scale synthesis.[8]

-

Dissolve a guanidine (B92328) salt (e.g., 6.48 kg of guanidine hydrochloride) in a lower aliphatic alcohol (e.g., 30 liters of ethanol).

-

Add a base (e.g., 6.0 kg of sodium methylate) while maintaining the temperature below 25 °C.

-

Add a solution of malonic acid dinitrile (e.g., 4.5 kg in 30 liters of ethanol) over one hour at 20 °C.

-

Boil the reaction mixture under reflux (approx. 80 °C) for three hours.

-

Cool the mixture to 20-25 °C.

-

Adjust the pH with acetic acid and add water.

-

Introduce nitrous acid by adding an aqueous solution of a nitrite salt (e.g., 4.73 kg of sodium nitrite in 9 liters of water) rapidly.

-

Stir the mixture for two hours, then heat slowly to 50 °C and stir for an additional two hours.

-

Cool to 20 °C to allow the product to precipitate.

-

Recover the raspberry-red product by filtration, wash with warm water, and dry.[8]

Application in Further Synthesis

This compound is a versatile precursor. For example, it is used to prepare aminobenzodiazepines and can undergo N-oxidation to create energetic materials.

Safety and Handling

Due to the presence of nitroso and amino functional groups and the fact that its toxicological properties have not been fully investigated, this compound must be handled with caution.[14][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles compliant with OSHA or European standards.[14][16]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[14][16]

-

Skin and Body Protection: Use a lab coat or protective clothing to prevent skin exposure.[14][16]

-

Respiratory Protection: In case of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14][17]

-

-

Handling:

-

Storage:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[14]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[14]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[14]

-

-

Disposal:

Applications

The primary application of this compound is as a chemical intermediate.

-

Pharmaceuticals: It is a key building block in the synthesis of various drugs. It is a documented precursor for aminobenzodiazepines, the diuretic Triamterene, and the chemotherapy agent Methotrexate.[5][9] Its reactive nature makes it valuable in developing novel anti-cancer agents.[6]

-

Agrochemicals: The compound serves as a starting material for herbicides and pesticides, contributing to crop protection and yield enhancement.[6]

-

Energetic Materials: Through N-oxidation reactions, it can be converted into energetic compounds such as 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO), which are studied for their potential as explosives with good thermal stability.[19]

Conclusion

This compound is a high-value intermediate compound with significant applications in medicinal chemistry and materials science. Its synthesis is well-documented, with scalable protocols available. A thorough understanding of its physical properties, chemical reactivity, and strict adherence to safety and handling protocols are paramount for professionals working with this versatile molecule. The continued exploration of its reactivity is expected to yield novel compounds with significant biological and material applications.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 5-Nitroso-2,4,6-pyrimidinetriamine | C4H6N6O | CID 70504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 1006-23-1 [chemicalbook.com]

- 8. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]

- 9. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]

- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound(1006-23-1) IR Spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. benchchem.com [benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. capotchem.com [capotchem.com]

- 18. This compound | 1006-23-1 | FN09922 [biosynth.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitroso-2,4,6-triaminopyrimidine, a key organic intermediate. The document details its molecular characteristics, outlines established experimental protocols for its synthesis, and presents logical workflows for its preparation, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound, with the CAS Number 1006-23-1, is a stable compound under normal conditions, though it is incompatible with strong oxidizing agents.[1][2][3][4] It typically appears as a purple solid or a pink powder.[2][5]

The key quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₄H₆N₆O |

| Molecular Weight | 154.13 g/mol |

| Melting Point | >300 °C[1][2] or 345 °C[6] |

| CAS Number | 1006-23-1 |

| IUPAC Name | 5-nitrosopyrimidine-2,4,6-triamine |

| Synonyms | 2,4,6-Triamino-5-nitrosopyrimidine[1][7][8][9] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for key methodologies.

This protocol describes the nitrosation of 2,4,6-triaminopyrimidine (B127396).

Materials:

-

2,4,6-Triaminopyrimidine (starting material)

-

Water (H₂O)

-

Acetic Acid (CH₃COOH)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Acetone

-

Ether

Procedure:

-

Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).[5]

-

Add acetic acid (220 μL) to the solution.[5]

-

Cool the mixture in an ice bath.[5]

-

Prepare a solution of sodium nitrite (174 mg, 2.52 mmol) in water (1 mL).[5]

-

Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution. A pink precipitate will form.[5]

-

Stir the resulting mixture at room temperature for 15 minutes.[5]

-

Filter the precipitate.[5]

-

Wash the collected solid sequentially with water, acetone, and ether.[5]

-

Dry the final product under vacuum to yield this compound as a purple solid.[5]

This method provides a more direct route without the isolation of intermediate products.[10]

Materials:

-

A guanidine (B92328) salt (e.g., guanidine hydrochloride)

-

Malonic acid dinitrile

-

Aliphatic lower alcohol (e.g., ethanol)

-

A basically reacting compound (base)

-

Acetic Acid

-

Water

-

A nitrite compound (e.g., sodium nitrite)

Procedure:

-

Boil the guanidine salt and malonic acid dinitrile in the aliphatic alcohol in the presence of a base for a period of 0.5 to 6 hours.[10]

-

Cool the reaction mixture to a temperature between 20°C and 50°C.[10]

-

Adjust the pH of the mixture by adding acetic acid.[10]

-

Add water to the mixture, with the volume of water being 0.5 to 4 times the volume of the reaction mixture.[10]

-

Treat the aqueous, acid-adjusted mixture with nitrous acid, which can be formed in situ from a nitrite compound like sodium nitrite.[10]

-

For completion of the nitrosation reaction, the mixture can be agitated and slightly heated.[10]

-

Cool the mixture to room temperature to allow the this compound to precipitate.[10]

-

Recover the product by filtration, followed by washing with water and drying.[10]

Applications

This compound serves as a versatile intermediate in the synthesis of various compounds. It is a precursor for aminobenzodiazepines through reaction with phenylacetonitrile.[5] It is also used to produce the diuretic 2,4,7-triamino-6-phenyl-pteridine by reacting with benzyl (B1604629) cyanide.[10] Furthermore, its reduction leads to 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[10] The N-oxidation of this compound is a route to energetic materials.[11]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound from 2,4,6-Triaminopyrimidine.

Caption: One-pot synthesis workflow from a guanidine salt and malonic acid dinitrile.

References

- 1. parchem.com [parchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | 1006-23-1 [chemicalbook.com]

- 4. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]

- 7. 5-Nitroso-2,4,6-pyrimidinetriamine | C4H6N6O | CID 70504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1006-23-1 | FN09922 [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility in various solvents, alongside detailed experimental protocols for solubility determination.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its utility in the synthesis of various therapeutic agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility. This guide summarizes the available qualitative solubility data, outlines a standard experimental protocol for quantitative solubility determination, and provides a visual workflow to aid in experimental design.

Solubility Profile of this compound

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. However, existing literature and chemical databases provide qualitative assessments of its solubility in several common solvents. This information is crucial for initial experimental design and solvent selection for synthesis, purification, and formulation studies.

The available qualitative solubility data is summarized in the table below. It is important to note that "slightly soluble" indicates that the compound does not dissolve readily at standard room temperature and may require heating to achieve a higher concentration in the solution.

| Solvent | Solubility | Conditions |

| Dimethylformamide (DMF) | Slightly Soluble[1][2] | Heating increases solubility[1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble[1][2] | Heating increases solubility[1][2] |

| Water | Poor / Soluble in polar solvents | Contradictory information exists. One source suggests poor solubility in water[3][4], while another indicates solubility in polar solvents like water[5]. |

| Alcohols | Soluble in polar solvents | One source suggests solubility in polar solvents like alcohols[5]. |

Note: The contradictory information regarding aqueous and alcohol solubility highlights the need for rigorous experimental determination.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound. This method is considered the gold standard for generating reliable solubility data.

3.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) of analytical grade

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or LC-MS method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its response from the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

Report the solubility in standard units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Spectroscopic and Synthetic Profile of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data, synthesis, and key applications of 5-nitroso-2,4,6-triaminopyrimidine. This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, including therapeutic agents and other commercially significant molecules.

Core Spectral Data

The following sections detail the characteristic spectral data for this compound, providing a spectroscopic fingerprint for identification and characterization.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine (B1678525) ring, and the N=O stretching of the nitroso group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400 - 3100 | N-H Stretching (Amino groups) | Strong, Broad |

| 1640 - 1580 | C=N and C=C Stretching (Pyrimidine ring) | Strong |

| ~1500 | N=O Stretching (Nitroso group) | Medium |

| 1450 - 1350 | N-H Bending (Amino groups) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited solubility and paramagnetic nature of the nitroso group, obtaining high-resolution NMR spectra can be challenging. However, theoretical calculations and data from related structures provide expected chemical shift regions.

¹H NMR (Expected Ranges in DMSO-d₆):

| Chemical Shift (ppm) | Assignment | Multiplicity |

| 6.0 - 8.0 | -NH₂ Protons | Broad Singlet |

¹³C NMR (Expected Ranges in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 160 - 165 | C2, C4, C6 (Carbon atoms attached to amino groups) |

| ~155 | C5 (Carbon atom attached to the nitroso group) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

| m/z | Ion |

| 154 | [M]⁺ (Molecular Ion) |

| 124 | [M - NO]⁺ |

| 96 | [M - NO - CO]⁺ |

| 69 | [M - NO - CO - HCN]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitrosation of 2,4,6-triaminopyrimidine (B127396).[1]

Materials:

-

2,4,6-Triaminopyrimidine

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Procedure:

-

Dissolve 2,4,6-triaminopyrimidine in a minimal amount of dilute hydrochloric acid with gentle warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrimidine solution while maintaining the temperature below 5 °C and stirring continuously.

-

A colored precipitate of this compound will form.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the final compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, primarily pteridines and purines, which are of significant interest in medicinal chemistry.

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Triamterene, a potassium-sparing diuretic.

Caption: Synthesis of Triamterene from this compound.

References

Stability and Storage of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in various synthetic processes. The information is compiled from publicly available safety data sheets and chemical supplier information.

Summary of Stability and Storage Recommendations

The stability of this compound is contingent upon proper storage and handling. While generally stable, it is susceptible to degradation under certain conditions. The following table summarizes the key storage parameters to ensure the compound's integrity.

| Parameter | Recommended Condition | Rationale and Remarks |

| Temperature | Store in a cool place; some suppliers recommend -20°C or <-15°C in a freezer.[1][2][3] | Lower temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas, such as nitrogen.[1][4][5] | The compound is noted to be air-sensitive, and an inert atmosphere prevents oxidative degradation.[5] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place.[4][6] The compound is described as hygroscopic.[4] | Prevents hydrolysis and degradation due to moisture absorption. |

| Light | Store in a dark place.[5] | To prevent potential photolytic degradation. |

| Incompatible Substances | Store away from strong oxidizing agents.[2][3][7][8] | Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. |

Handling and Safety Protocols

Proper handling is crucial to maintain the stability of this compound and to ensure personnel safety. The following protocols are derived from standard safety data sheets.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Hand Protection: Wear appropriate protective gloves.[4][6] Gloves should be inspected prior to use and disposed of properly after handling.[4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable particle respirator.[4]

Engineering Controls:

-

Use in a well-ventilated area.[6] A local exhaust system is recommended if dust or aerosols are generated.[5]

Handling Procedures:

-

Minimize dust generation and accumulation.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep the container tightly closed when not in use.[6]

-

Avoid ingestion and inhalation.[6]

Spill and Disposal:

-

In case of a spill, sweep up the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[6]

-

Dispose of the substance and its container in accordance with local, regional, national, and international regulations.

Key Stability Factors and Recommended Handling Workflow

The following diagram illustrates the logical relationship between environmental factors that can affect the stability of this compound and the recommended procedures to mitigate these risks.

Caption: Workflow for maintaining the stability of this compound.

Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available data. It is not a substitute for a thorough risk assessment and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. Users should always adhere to all applicable safety regulations and best laboratory practices.

References

- 1. This compound | 1006-23-1 | FN09922 [biosynth.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | 1006-23-1 [chemicalbook.com]

- 8. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

The Lynchpin of Purine Synthesis: A Technical Guide to the Mechanism of 5-Nitroso-2,4,6-triaminopyrimidine

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role and reaction mechanisms of 5-Nitroso-2,4,6-triaminopyrimidine. This critical intermediate is central to the Traube purine (B94841) synthesis, a foundational method for constructing purine ring systems that form the backbone of numerous biologically significant molecules.

Executive Summary

This compound serves as a crucial intermediate in the synthesis of a wide range of purine derivatives. Its strategic importance lies in the facile introduction of a nitrogen functionality at the C5 position of the pyrimidine (B1678525) ring, which is essential for the subsequent cyclization to form the fused imidazole (B134444) ring of the purine structure. This document outlines the synthesis of this intermediate, its core mechanism of action—primarily its reduction to 2,4,5,6-tetraaminopyrimidine—and the subsequent ring-closure reactions. Detailed experimental protocols, quantitative data from various reduction methodologies, and mechanistic diagrams are provided to offer a comprehensive resource for laboratory application.

The Role of this compound in Synthesis

The primary function of this compound in organic synthesis is to act as a precursor to 2,4,5,6-tetraaminopyrimidine. The synthesis follows a two-step sequence that is the cornerstone of the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[1][2]

-

Nitrosation: 2,4,6-triaminopyrimidine (B127396) is treated with a nitrosating agent, typically sodium nitrite (B80452) in an acidic medium, to introduce a nitroso (-N=O) group at the electron-rich C5 position of the pyrimidine ring.

-

Reduction: The 5-nitroso group is then reduced to a primary amine (-NH2), yielding 2,4,5,6-tetraaminopyrimidine. This tetra-substituted pyrimidine possesses the necessary vicinal diamines at C4 and C5 required for the final cyclization step.

This overall workflow is a classic and reliable method for building the purine scaffold.

References

Safety and Handling of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Nitroso-2,4,6-triaminopyrimidine. The information is compiled from various safety data sheets and chemical information sources to ensure a thorough understanding of the potential hazards and the necessary safety measures. Due to the limited availability of in-depth toxicological studies, this guide also incorporates general safety principles for handling nitroso compounds.

Chemical and Physical Properties

This compound is a chemical compound used in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H6N6O | [2][3][4][5][6][7] |

| Molecular Weight | 154.13 g/mol | [2][3][4][7] |

| Appearance | Pink or orange solid/powder | [8][9] |

| CAS Number | 1006-23-1 | [2][3][4][5][6][7] |

| EINECS Number | 213-742-7 | [2][5] |

| Melting Point | >300 °C | [9] |

| Stability | Stable under normal conditions. | [1][9] |

| Incompatibilities | Strong oxidizing agents. | [1][9] |

| Storage Temperature | Store in a cool, dry, well-ventilated area. Some suppliers recommend storage at <-15°C under an inert gas like nitrogen. | [6][8] |

Hazard Identification and Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[2][8] However, based on the available Material Safety Data Sheets (MSDS), the primary hazards are associated with irritation to the eyes, skin, and respiratory tract.[2][5][8]

Potential Health Effects: [8]

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: Dust may cause mechanical irritation.

-

Ingestion: May cause digestive tract disturbances.

Chronic Exposure: No information on the chronic effects of exposure to this compound has been found.[8]

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment should be worn when handling this compound.

| PPE Type | Specifications |

| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10] |

| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |

The following diagram illustrates the standard PPE workflow for handling this chemical.

Caption: Figure 1: Personal Protective Equipment Workflow for handling this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's stability.

Handling:

-

Wash hands thoroughly after handling.[8]

-

Use with adequate ventilation to keep airborne concentrations low.[8]

-

Minimize dust generation and accumulation.[8]

-

Avoid contact with eyes, skin, and clothing.[8]

-

Avoid ingestion and inhalation.[8]

-

Keep the container tightly closed when not in use.[8]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]

-

Keep the container tightly closed.[8]

-

Some suppliers recommend storing at temperatures below -15°C under an inert atmosphere (e.g., nitrogen).[6]

The logical flow for safe handling and storage is depicted in the following diagram.

Caption: Figure 2: Logical workflow for the safe handling and storage of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and spill response procedures should be followed.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[8] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2][8] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8] |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Sweep up or absorb the material.

-

Collect: Place the material into a suitable, clean, dry, closed container for disposal.

-

Clean: Clean the spill area thoroughly.

-

Avoid Dust: Avoid generating dusty conditions during cleanup.[8]

The decision-making process for responding to an exposure is outlined below.

Caption: Figure 3: Decision tree for emergency first aid response to exposure.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2][8]

-

Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon dioxide may be generated by thermal decomposition or combustion.[2]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Regulatory Information

-

TSCA: this compound (CAS# 1006-23-1) is listed on the TSCA inventory.[8]

-

OSHA: None of the chemicals in this product are considered highly hazardous by OSHA.[8]

-

Section 313: No chemicals are reportable under Section 313.[8]

Experimental Protocols

-

Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.

-

Engineering Controls: Use a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

-

Waste Management: Establish a clear plan for the disposal of waste materials.

-

Emergency Plan: Ensure an emergency plan is in place and that all personnel are familiar with it.

This guide is intended to provide a foundation for the safe handling of this compound. It is essential to consult the most current safety data sheet from your supplier and to adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | 1006-23-1 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. 5-Nitroso-2,4,6-pyrimidinetriamine | C4H6N6O | CID 70504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 1006-23-1 | FN09922 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pteridines using 5-Nitroso-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. They are of significant interest to the pharmaceutical industry due to their diverse biological activities. Many pteridine (B1203161) derivatives serve as crucial cofactors in biological systems and have been developed as therapeutic agents, notably as diuretics and anticancer drugs. A prominent synthetic route to pteridines is the Timmis reaction, a regioselective condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. This method offers a reliable and versatile approach to constructing the pteridine core.

This document provides detailed application notes and experimental protocols for the synthesis of various pteridine derivatives starting from 5-Nitroso-2,4,6-triaminopyrimidine.

Core Synthetic Strategy: The Timmis Reaction

The Timmis reaction is a powerful method for the regioselective synthesis of pteridines. The reaction proceeds by the condensation of this compound with a compound containing an active methylene group (e.g., phenylacetonitrile (B145931), malononitrile, ethyl cyanoacetate). The nitroso group at the 5-position of the pyrimidine ring reacts with the active methylene group, while the amino group at the 6-position condenses with a carbonyl or cyano group of the active methylene compound, leading to the formation of the pyrazine ring of the pteridine scaffold. This method is highly regioselective, with the substituent from the active methylene compound predominantly ending up at the 6-position of the pteridine ring.

Applications in Drug Discovery and Development

Pteridine derivatives synthesized via this method have shown significant potential in drug discovery, most notably as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[1][2] By inhibiting DHFR, pteridine-based drugs can disrupt DNA synthesis, leading to the death of rapidly proliferating cells, such as cancer cells and certain pathogens.[1][2]

Triamterene , a potassium-sparing diuretic, is a well-known example of a pteridine synthesized using this methodology. Its diuretic effect is achieved by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney.

The versatility of the Timmis reaction allows for the synthesis of a wide array of substituted pteridines, enabling the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents targeting various diseases.

Data Presentation

The following table summarizes quantitative data for the synthesis of various pteridines from this compound.

| Product | Active Methylene Compound | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2,4,7-Triamino-6-phenylpteridine (Triamterene) | Phenylacetonitrile | Sodium Methoxide (B1231860) | Ethylene (B1197577) Glycol | 120-130°C, 3h | ~85 | Patent |

| 2,4,7-Triamino-6-phenylpteridine (Triamterene) | Phenylacetonitrile | Sodium Hydroxide/Sodium Ethoxide | N,N-Dimethylacetamide | 90-100°C, 5h | 85.7 | Patent |

| 2,4,7-Triamino-6-cyanopteridine | Malononitrile | Not specified | Not specified | Not specified | Not specified | General Literature |

| 2,4,7-Triamino-6-ethoxycarbonylpteridine | Ethyl Cyanoacetate | Not specified | Not specified | Not specified | Not specified | General Literature |

| This compound | Guanidine carbonate | - | Dimethylformamide | Heating | 88 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene)

This protocol describes the synthesis of Triamterene via the Timmis reaction between this compound and phenylacetonitrile.

Materials:

-

This compound

-

Phenylacetonitrile (Benzyl cyanide)

-

Sodium Methoxide

-

Ethylene Glycol

-

Ethanol

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add this compound (1 mole equivalent) and ethylene glycol.

-

Stir the mixture to form a suspension.

-

Add phenylacetonitrile (1.1 mole equivalents) to the suspension.

-

Slowly add a solution of sodium methoxide (1.2 mole equivalents) in ethylene glycol to the reaction mixture.

-

Heat the mixture to 120-130°C and maintain this temperature for 3 hours with continuous stirring.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water and then with ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., N,N-dimethylformamide/water) to obtain pure 2,4,7-Triamino-6-phenylpteridine.

-

Dry the final product under vacuum.

Expected Yield: Approximately 85%.

Protocol 2: General Procedure for the Synthesis of 6-Substituted Pteridines

This protocol provides a general framework for the synthesis of various 6-substituted pteridines by modifying the active methylene compound.

Materials:

-

This compound

-

Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base (e.g., Sodium Ethoxide, Sodium Hydroxide)

-

Solvent (e.g., Ethanol, N,N-Dimethylacetamide)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve or suspend this compound (1 mole equivalent) in the chosen solvent.

-

Add the active methylene compound (1.1 mole equivalents) to the mixture.

-

Under stirring, add the base (1.2 mole equivalents) portion-wise or as a solution in the reaction solvent.

-

Heat the reaction mixture to a temperature between 80°C and 150°C, depending on the reactants and solvent used. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by adding water or an anti-solvent.

-

Collect the solid by filtration and wash with appropriate solvents.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Visualizations

Caption: General workflow for the synthesis of pteridines via the Timmis reaction.

Caption: Inhibition of the Folate Pathway by Pteridine-based DHFR Inhibitors.

References

Synthesis of Triamterene from 5-Nitroso-2,4,6-triaminopyrimidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamterene (B1681372), a potassium-sparing diuretic, is a crucial pharmaceutical agent in the management of hypertension and edema.[1][2] Its synthesis is a key process for drug manufacturers and researchers in medicinal chemistry. This document provides a detailed protocol for the preparation of triamterene through the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl (B1604629) cyanide. The described method is based on established literature, offering a reproducible and efficient pathway to obtain high-purity triamterene.[3][4][5] This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and visual diagrams to illustrate the synthetic pathway and workflow.

Introduction

Triamterene, with the chemical name 2,4,7-triamino-6-phenylpteridine, functions by directly blocking the epithelial sodium channel (ENaC) in the kidneys, which leads to a diuretic effect without significant potassium loss.[2][6] The synthesis of this pteridine (B1203161) derivative is a well-established process, commonly involving the cyclocondensation of this compound with an active methylene (B1212753) compound, namely benzyl cyanide.[4][5] This reaction is typically base-catalyzed and proceeds through the formation of a pteridine ring system. Various bases and solvent systems have been explored to optimize the yield and purity of the final product.[3] This protocol details a robust method utilizing a mixed-base catalyst in an aprotic polar solvent, which has been shown to produce high yields of triamterene.[3][4]

Chemical Reaction Pathway

The synthesis of triamterene from this compound involves a base-catalyzed condensation reaction with benzyl cyanide. The nitroso group of the pyrimidine (B1678525) derivative reacts with the active methylene group of benzyl cyanide, leading to cyclization and the formation of the pteridine ring structure of triamterene.

Caption: Synthesis of Triamterene.

Experimental Protocol

This protocol is adapted from methodologies described in the patent literature, which demonstrate high yield and purity.[3][4]

Materials:

-

This compound

-

Benzyl Cyanide

-

N,N-Dimethylacetamide (DMAC)

-

Solid Sodium Hydroxide (NaOH)

-

Sodium Ethoxide solution in Ethanol

-

Deionized Water

-

Ethanol

Equipment:

-

Reaction kettle/flask with mechanical stirrer, thermometer, and dropping funnel

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

Part 1: Synthesis of Crude Triamterene

-

To a reaction kettle, add 400 kg of N,N-Dimethylacetamide (DMAC).

-

With stirring, add 100 kg of this compound and 120 kg of benzyl cyanide to the solvent.

-

While maintaining the temperature between 20-30°C, add 5 kg of solid sodium hydroxide.

-

Begin the dropwise addition of 37 kg of sodium ethoxide solution in ethanol. The addition should be completed over 1-2 hours.

-

After the addition is complete, slowly heat the reaction mixture to 90-100°C.

-

Maintain this temperature for 5 hours to ensure the reaction goes to completion.

-

After the incubation period, cool the mixture to 30°C.

-

Filter the resulting precipitate to collect the wet crude product of triamterene.

Part 2: Purification of Triamterene

-

Transfer the wet crude triamterene to a clean refining kettle.

-

Add 1200 kg of DMAC to the crude product.

-

Heat the mixture with stirring to 110-120°C to dissolve the solid.

-

Perform a hot filtration to remove any insoluble impurities.

-

Transfer the hot filtrate to a crystallization kettle and cool it to 20-25°C to allow for the crystallization of pure triamterene.

-

Filter the crystallized product and wash it with a suitable solvent like ethanol.

-

Dry the final product in a drying oven to obtain pure triamterene.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis and purification of triamterene as described in the protocol.[3][4]

| Parameter | Value | Unit |

| Reactants | ||

| This compound | 100 | kg |

| Benzyl Cyanide | 120 | kg |

| Catalysts | ||

| Solid Sodium Hydroxide | 5 | kg |

| Sodium Ethoxide Solution | 37 | kg |

| Solvent (Synthesis) | ||

| N,N-Dimethylacetamide (DMAC) | 400 | kg |

| Reaction Conditions | ||

| Initial Temperature | 20-30 | °C |

| Reaction Temperature | 90-100 | °C |

| Reaction Time | 5 | hours |

| Purification | ||

| Refining Solvent (DMAC) | 1200 | kg |

| Dissolution Temperature | 110-120 | °C |

| Crystallization Temperature | 20-25 | °C |

| Product | ||

| Final Product (Triamterene) | 140.8 | kg |

| Yield | 85.7 | % |

| Purity | 99.64 | % |

Experimental Workflow

The overall process for the preparation of triamterene can be visualized as a sequential workflow, from the initial reaction setup to the final pure product.

References

- 1. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Triamterene - Wikipedia [en.wikipedia.org]

- 3. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]

- 4. Triamterene synthesis - chemicalbook [chemicalbook.com]

- 5. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

Application Notes and Protocols: 5-Nitroso-2,4,6-triaminopyrimidine as a Precursor for Methotrexate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-nitroso-2,4,6-triaminopyrimidine as a key starting material in the synthesis of methotrexate (B535133), a widely used antifolate drug in cancer chemotherapy and for treating autoimmune diseases. The synthesis of methotrexate is a multi-step process, and the efficient formation of its core pteridine (B1203161) ring is crucial for the overall yield and purity of the final product.

This compound serves as a stable precursor to 2,4,5,6-tetraaminopyrimidine (B94255), the direct building block for the pteridine ring system. This pathway is a common strategy in the industrial production of methotrexate and related pteridine-based pharmaceuticals.

Synthesis Overview

The synthesis of the methotrexate pteridine core from this compound involves a two-step process:

-

Reduction of this compound: The nitroso group is reduced to an amino group to form 2,4,5,6-tetraaminopyrimidine. This is a critical step, and various reducing agents can be employed.

-

Pteridine Ring Formation: The resulting 2,4,5,6-tetraaminopyrimidine is then condensed with a suitable three-carbon synthon, such as dihydroxyacetone, to form the pteridine ring, specifically 2,4-diamino-6-hydroxymethylpteridine. This intermediate is then typically converted to a more reactive species, such as 2,4-diamino-6-bromomethylpteridine, for subsequent coupling with the p-methylaminobenzoyl-L-glutamate side chain to complete the methotrexate synthesis.

Quantitative Data

The following tables summarize quantitative data for the key steps in the synthesis of methotrexate precursors starting from this compound.

Table 1: Reduction of this compound to 2,4,5,6-Tetraaminopyrimidine

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Dithionite (B78146) | Water/Acetic Acid | 60 | 0.5 - 1 | 50 - 80 | 95 | [1][2] |

| Zinc Dust/Acid | Water | 20 - 65 | Not Specified | High | >99.5 | [3][4] |

| Catalytic Hydrogenation (Palladium on Carbon) | Water | 90 - 115 | 1.5 | High | 97.5 | [5] |

Table 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine from 2,4,5,6-Tetraaminopyrimidine

| 2,4,5,6-Tetraaminopyrimidine Salt | Reagent | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Dihydrochloride (B599025) | Dihydroxyacetone | Water | 2.5 | 5 - 8 | 12 | 95.5 | 96 | [6][7] |

| Hydrochloride | Dihydroxyacetone | Water | 5.5 ± 0.2 | Room Temperature | 12 - 24 | Not Specified | Not Specified | [8][9][10] |

| Sulfate (B86663) | Dihydroxyacetone | Water/Sodium Acetate | 4-5 | 50-60 | Not Specified | 66 (crude) | Not Specified | [11][12] |

Table 3: Synthesis of 2,4-diamino-6-bromomethylpteridine from 2,4-diamino-6-hydroxymethylpteridine

| Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) / Triphenylphosphine | Carbon Tetrachloride | 0 to Room Temperature | Overnight | 96 | [13][14][15] |

| Triphenyldibromophosphorane | Dimethylacetamide (DMAC) | 0 - 21 | 12 | Not Specified | [9][10] |

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Dithionite [1][2]

This protocol describes the reduction of the nitroso group to an amine to form 2,4,5,6-tetraaminopyrimidine.

Materials:

-

Sodium Nitrite (B80452) (NaNO₂)

-

Acetic Acid (HOAc)

-

Sodium Dithionite (Na₂S₂O₄)

-

Water

Procedure:

-

In a reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid.

-

Maintain the temperature of the mixture in the range of 0–16 °C.

-

Slowly add 1.0 to 1.05 moles of sodium nitrite to the reaction mixture while ensuring the temperature does not exceed 20 °C. A stirrable slurry of this compound will form.

-

To the resulting slurry, add sodium dithionite over a period of 30 to 60 minutes. The reaction is exothermic, and the temperature should be allowed to rise to 60 °C.

-

Filter the hot reaction mixture.

-

Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.

-

Collect the product by filtration. The resulting product can be further purified by conversion to the sulfate salt.

Protocol 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine [6][7]

This protocol details the formation of the pteridine ring through the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

Materials:

-

2,4,5,6-Tetraaminopyrimidine Dihydrochloride

-

Dihydroxyacetone

-

50% Sodium Hydroxide (B78521) Solution

-

Sodium Chloride

-

Water

-

Oxygen (Air)

Procedure:

-

Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water in a suitable reaction vessel.

-

Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.

-

Cool the mixture to a temperature between 5 °C and 8 °C.

-

While introducing a stream of oxygen (air) into the mixture, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over 12 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional 12 hours at the same temperature.

-

Add 200 g of sodium chloride to the mixture and cool to 5 °C to precipitate the product.

-

Filter the precipitate and wash sequentially with water and ethanol to obtain 2,4-diamino-6-hydroxymethylpteridine.

Protocol 3: Synthesis of 2,4-diamino-6-bromomethylpteridine [13][14][15]

This protocol describes the conversion of the hydroxymethyl group to a bromomethyl group, a key step for the subsequent coupling reaction in methotrexate synthesis.

Materials:

-

2,4-diamino-6-hydroxymethylpteridine

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Carbon Tetrachloride (CCl₄)

-

Water

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a four-necked flask, add 26 g of triphenylphosphine, 18 g of NBS, and 200 mL of carbon tetrachloride.

-

Stir the mixture vigorously and cool to 0 °C.

-

Add 10 g of 2,4-diamino-6-hydroxymethylpteridine in batches, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction overnight, allowing it to gradually warm to room temperature.

-

Filter the reaction mixture to obtain the crude product.

-

Recrystallize the crude product from a mixed solvent of water and DMF (e.g., 100 mL) to yield pure 2,4-diamino-6-bromomethylpteridine as brown needle crystals.

Synthesis Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the mechanism of action of methotrexate.

Caption: Synthetic pathway from this compound to Methotrexate.

Caption: Mechanism of action of Methotrexate via inhibition of Dihydrofolate Reductase.

References

- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 8. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 9. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 10. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. US2667485A - 2,4-diamino-6-(hydroxyalkyl) pteridines - Google Patents [patents.google.com]

- 13. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]

Application Notes and Protocols for Condensation Reactions of 5-Nitroso-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroso-2,4,6-triaminopyrimidine is a versatile reagent in organic synthesis, primarily utilized in the construction of fused heterocyclic systems, most notably pteridines. The condensation of this vibrant purple solid with compounds containing an active methylene (B1212753) group, a reaction often referred to as the Timmis synthesis, provides a regioselective pathway to a diverse array of pteridine (B1203161) derivatives. These products are of significant interest to the pharmaceutical industry due to their wide-ranging biological activities, including diuretic, antimicrobial, and antitumor properties. Many of these compounds exert their therapeutic effects by acting as inhibitors of key enzymes, such as dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cell proliferation.

This document provides detailed experimental protocols for the condensation reaction of this compound with various active methylene compounds, offering insights into reaction optimization, product purification, and characterization.

Data Presentation

The following tables summarize quantitative data for the condensation reactions of this compound with representative active methylene compounds.

Table 1: Reaction Conditions for the Synthesis of Pteridine Derivatives

| Active Methylene Compound | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl (B1604629) Cyanide | Triamterene | Sodium Hydroxide (B78521) | DMAC | 90-120 | 3-10 | ~86 |

| Malononitrile | 2,4,7-Triamino-6-cyanopteridine | Sodium Carbonate | DMF | 140-150 | 3 | High |

| Ethyl Cyanoacetate | Ethyl 2,4,7-triamino-6-pteridinecarboxylate | Piperidine | Ethanol (B145695) | Reflux | 2-6 | Good |

| Phenylacetone | 2,4,7-Triamino-6-methyl-6-phenylpteridine | Potassium Acetate | Toluene | Reflux | 4-8 | Moderate |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Spectroscopic Data for Triamterene (2,4,7-Triamino-6-phenylpteridine)

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 6.85 (s, 2H, NH₂), 7.30-7.50 (m, 5H, Ar-H), 7.85 (s, 2H, NH₂), 8.60 (s, 1H, pteridine-H), 10.2 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 127.5, 128.3, 129.0, 136.8, 145.0, 153.2, 155.8, 159.5, 161.0, 162.5 |

| IR (KBr, cm⁻¹) | 3450, 3320, 3150 (N-H stretching), 1620 (C=N stretching), 1580, 1490 (aromatic C=C stretching) |

Experimental Protocols

Protocol 1: Synthesis of Triamterene from this compound and Benzyl Cyanide

This protocol is adapted from established industrial syntheses.

Materials:

-

This compound

-

Benzyl Cyanide

-

Sodium Hydroxide (solid)

-

N,N-Dimethylacetamide (DMAC)

-

Ethanol

-

Deionized Water

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylacetamide (DMAC).

-

Add this compound (1.0 eq) and benzyl cyanide (1.2 eq) to the solvent.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Carefully add solid sodium hydroxide (0.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 90-120 °C and maintain this temperature for 3-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with ethanol and then with deionized water to remove residual solvent and salts.

-

Purify the crude Triamterene by recrystallization from a suitable solvent system, such as a mixture of DMAC and water.

-

Dry the purified product under vacuum to yield a yellow crystalline solid.

Protocol 2: General Procedure for Condensation with Active Methylene Nitriles (e.g., Malononitrile)

This protocol provides a general method for the synthesis of 6-cyanopteridine derivatives.

Materials:

-

This compound

-

Malononitrile (or other active methylene nitrile)

-

Sodium Carbonate

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and the active methylene nitrile (1.1 eq) in N,N-dimethylformamide (DMF).

-

Add sodium carbonate (1.5 eq) to the suspension.

-

Heat the mixture to 140-150 °C with stirring for approximately 3 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.[1]

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous DMF or acetic acid.

Mandatory Visualization

Experimental Workflow

Caption: Generalized workflow for the condensation of this compound.

Signaling Pathway: Inhibition of Dihydrofolate Reductase

The pteridine derivatives synthesized through these protocols, particularly those with a 2,4-diamino substitution pattern, are known to act as antifolates. They function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This pathway is crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, which is the basis for their use as anticancer and antimicrobial agents.

Caption: Inhibition of the folate pathway by synthesized pteridine derivatives.

References

Application Notes and Protocols: Cyclization Reactions of 5-Nitroso-2,4,6-triaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving 5-Nitroso-2,4,6-triaminopyrimidine, a versatile building block in the synthesis of various heterocyclic compounds with significant biological and pharmaceutical importance. The primary focus is on the synthesis of pteridines and purines, two classes of compounds with a broad spectrum of therapeutic applications.

Introduction to Cyclization Reactions of this compound